molecular formula C13H24O B3429825 Tridec-2-enal CAS No. 7774-82-5

Tridec-2-enal

Cat. No.: B3429825
CAS No.: 7774-82-5
M. Wt: 196.33 g/mol
InChI Key: VMUNAKQXJLHODT-UHFFFAOYSA-N
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Description

Tridec-2-enal, also known as (E)-2-tridecenal, is an organic compound with the chemical formula C13H24O. It is a fatty aldehyde characterized by a long carbon chain with a double bond at the second position and an aldehyde group at the terminal carbon. This compound is typically found as a colorless to pale yellow liquid with a strong, banana-like aroma .

Mechanism of Action

Target of Action

Tridec-2-enal, also known as 2-tridecenal

Biochemical Pathways

This compound is involved in the fatty acid metabolism pathway . Fatty acids play a crucial role in numerous biological functions, including energy storage, cell membrane structure, and signaling pathways. The downstream effects of this pathway can have significant impacts on cellular processes and overall organism health.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridec-2-enal can be synthesized through various methods. One common approach involves the reaction of aromatic hydrocarbons with N-pentanal in the presence of a lead sulfate adsorbent. This adsorbent catalyzes the isomerization of N-pentanal to form this compound under appropriate conditions .

Industrial Production Methods: In industrial settings, this compound is produced by similar catalytic processes, ensuring high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The compound is then purified through distillation or other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Tridec-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tridec-2-enal has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tridec-2-enal can be compared with other similar fatty aldehydes:

    Dodec-2-enal: Similar structure but with one less carbon atom.

    Tetradec-2-enal: Similar structure but with one more carbon atom.

    Nonanal: A shorter chain aldehyde without a double bond.

Uniqueness: this compound’s unique combination of a long carbon chain, a double bond, and an aldehyde group gives it distinct chemical properties and applications. Its strong aroma and reactivity make it valuable in both industrial and research settings .

Properties

IUPAC Name

tridec-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUNAKQXJLHODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052883
Record name 2-Tridecenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7774-82-5
Record name 2-Tridecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7774-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Tridecenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridec-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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